N-octadecyl-4-(octanoylamino)benzamide
Description
Properties
Molecular Formula |
C33H58N2O2 |
|---|---|
Molecular Weight |
514.8 g/mol |
IUPAC Name |
N-octadecyl-4-(octanoylamino)benzamide |
InChI |
InChI=1S/C33H58N2O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-29-34-33(37)30-25-27-31(28-26-30)35-32(36)24-22-20-8-6-4-2/h25-28H,3-24,29H2,1-2H3,(H,34,37)(H,35,36) |
InChI Key |
YATWIFCCHGHDIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)NC(=O)CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-octadecyl-4-(octanoylamino)benzamide typically involves the condensation of octanoyl chloride with 4-aminobenzamide, followed by the attachment of an octadecyl group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-octadecyl-4-(octanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated benzamides or substituted derivatives.
Scientific Research Applications
N-octadecyl-4-(octanoylamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-octadecyl-4-(octanoylamino)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit the activation of nuclear factor kappa B (NF-κB), a protein complex involved in inflammatory responses .
Comparison with Similar Compounds
Key Findings from :
- Acyl Chain Length: Compounds with 2-acylamino substituents (e.g., hexanoyl, octanoyl, tetradecanoyl) showed comparable PCAF HAT inhibitory activity (~60–79%), indicating minimal dependence on acyl chain length. For example: 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (Compound 8): 67% inhibition. 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (Compound 17): 79% inhibition .
- Anthranilic acid (lacking the 2-acylamino side chain) exhibited only 34% inhibition, underscoring the necessity of this moiety .
Implications for this compound:
- Positional Isomerism: Unlike the analogs in , which feature 2-acylamino groups, this compound places the octanoylamino group at the 4-position. This positional shift may reduce PCAF HAT inhibitory efficacy, as the 2-position is identified as optimal for enzyme interaction .
Comparison with Acridone-Based Analogs ()
In these compounds, relocating the benzamide side chain from the 1-position to C-3 or C-4 on the acridone scaffold altered histone deacetylase (HDAC) isoform specificity and potency . This suggests that substituent position on aromatic scaffolds broadly influences target engagement, supporting the hypothesis that this compound’s 4-position octanoylamino group may confer distinct binding kinetics compared to 2-substituted analogs.
Table 1. PCAF HAT Inhibitory Activity of Selected Benzamide Analogs
| Compound ID | Acyl Chain Length | Substituent Position (Benzamide) | Inhibitory Activity (%) |
|---|---|---|---|
| 2-Hexanoylamino-1-(4-CP)* (8) | C6 | 2-acyl, 1-4-CP | 67 |
| 2-Octanoylamino-1-(4-CP) (10) | C8 | 2-acyl, 1-4-CP | 66 |
| 2-Tetradecanoylamino-1-(3-CP) (17) | C14 | 2-acyl, 1-3-CP | 79 |
| Anthranilic Acid | N/A | None | 34 |
| This compound | C8 (acyl), C18 (alkyl) | 4-acyl, N-octadecyl | Not tested |
*CP = carboxyphenyl. Data adapted from .
Q & A
Q. What are the key considerations in designing a synthetic route for N-octadecyl-4-(octanoylamino)benzamide?
A robust synthetic route typically involves multi-step reactions, starting with the preparation of the benzamide core and subsequent alkylation or acylation steps. Critical factors include:
- Coupling Agents : Use of activating agents like EDCI or DCC for amide bond formation between the octanoyl group and the benzamide scaffold.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) may improve yield in coupling reactions .
- Temperature Control : Maintaining low temperatures (0–5°C) during acyl chloride formation to prevent side reactions.
- Purification : Column chromatography or recrystallization to isolate the final product, with monitoring via TLC or HPLC .
Q. How can the structure of this compound be confirmed?
Structural confirmation requires a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : H and C NMR to verify alkyl chain integration (C18), amide linkage, and aromatic proton environments.
- IR Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) confirm functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion ([M+H]) and isotopic pattern.
- Elemental Analysis : Matching calculated and observed C, H, N percentages ensures purity .
Q. How do solvent choices affect the synthesis of benzamide derivatives?
Solvent polarity and proticity influence reaction kinetics and product stability:
- Polar Aprotic Solvents (e.g., DMF): Enhance nucleophilicity of amines in acylation reactions but may require rigorous drying to avoid hydrolysis.
- Non-Polar Solvents (e.g., toluene): Favor high-temperature reactions (e.g., reflux) for coupling steps, reducing side-product formation.
- Solvent-Free Conditions : Microwave-assisted synthesis can improve reaction efficiency and reduce solvent waste .
Advanced Research Questions
Q. How can palladium-catalyzed C–H activation be applied to modify this compound?
Palladium catalysis enables site-selective functionalization of inert C–H bonds:
- Directing Groups : Introduce a pyridine or amide-based directing group to steer Pd to specific positions (e.g., para to the octanoylamino group).
- Reaction Optimization : Use Pd(OAc) with oxidants (e.g., AgCO) in DCE at 80°C for aryl-aryl coupling or halogenation.
- Challenges : Competing side reactions (e.g., β-hydride elimination) require ligand screening (e.g., bidentate ligands) to stabilize intermediates .
Q. How to address contradictions in spectroscopic data during characterization?
Discrepancies in NMR or IR data often arise from:
- Polymorphism : Different crystalline forms (e.g., orthorhombic vs. monoclinic) alter peak splitting. Use X-ray crystallography to resolve structural ambiguities.
- Dynamic Effects : Rotameric equilibria in alkyl chains broaden H NMR signals. Acquire spectra at elevated temperatures (e.g., 60°C) to sharpen peaks.
- Impurity Interference : Cross-validate with LC-MS or 2D NMR (e.g., COSY, HSQC) to isolate target compound signals .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Catalyst Screening : Test Pd- or Cu-based catalysts for coupling steps to reduce reaction time and improve atom economy.
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, particularly for exothermic acylation steps.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. How to evaluate the biological activity of this compound in ischemia/reperfusion injury models?
- In Vitro Models : Measure ROS scavenging in H9c2 cardiomyocytes under hypoxia-reoxygenation conditions.
- In Vivo Models : Use rodent left anterior descending (LAD) artery ligation to assess infarct size reduction via TTC staining.
- Mechanistic Studies : Western blotting for apoptosis markers (e.g., Bax, Bcl-2) and inflammation pathways (e.g., NF-κB) .
Q. What are the implications of polymorphism on its material properties?
Polymorphs exhibit distinct physicochemical behaviors:
- Stability : The orthorhombic form (Form II) may have lower thermal stability than monoclinic forms, affecting storage conditions.
- Solubility : Metastable polymorphs (e.g., flash-cooled Form II) show higher solubility but may convert to stable forms over time.
- Crystallization Control : Seed crystals or solvent annealing (e.g., ethanol/water mixtures) can direct polymorph formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
